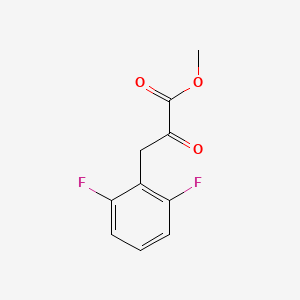
4-Bromo-4'-(Trimethylsilyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is an organic compound characterized by a biphenyl core structure with a bromine atom and a trimethylsilyl group attached to the 4 and 4' positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl typically involves the following steps:
Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 4 position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Trimethylsilylation: The brominated biphenyl is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl group at the 4' position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and bases can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Hydroxylated or aminated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound is used in the production of advanced materials and electronic devices.
Mecanismo De Acción
The mechanism by which 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and trimethylsilyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.
Comparación Con Compuestos Similares
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
4-Bromo-4'-(methyl)-1,1'-Biphenyl: Similar structure but with a methyl group instead of trimethylsilyl.
4-Bromo-4'-(phenyl)-1,1'-Biphenyl: Contains a phenyl group at the 4' position.
4-Bromo-4'-(ethyl)-1,1'-Biphenyl: Contains an ethyl group at the 4' position.
Propiedades
Fórmula molecular |
C15H17BrSi |
|---|---|
Peso molecular |
305.28 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-10-6-13(7-11-15)12-4-8-14(16)9-5-12/h4-11H,1-3H3 |
Clave InChI |
OKDMLHQNALAUGX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)

![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)

![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)





![5,6-Diethylbenzo[d]thiazol-2-amine](/img/structure/B15334721.png)
